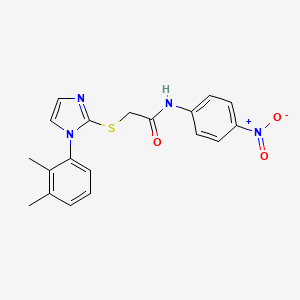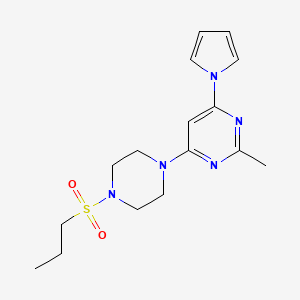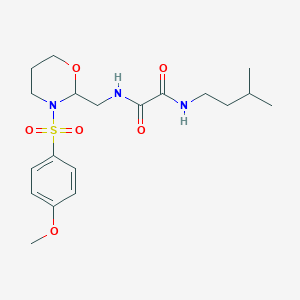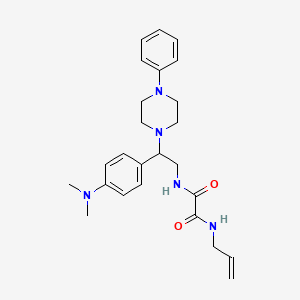
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMNQ-NPA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of DMNQ-NPA involves the generation of reactive oxygen species (ROS) within cells. ROS are molecules that can cause damage to cells and their components, including DNA, proteins, and lipids. DMNQ-NPA induces the production of ROS, which triggers a cascade of events that ultimately leads to apoptosis.
Biochemical and Physiological Effects:
DMNQ-NPA has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMNQ-NPA for laboratory experiments is its ability to induce apoptosis selectively in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for developing new cancer therapies. However, one limitation of DMNQ-NPA is its potential toxicity to healthy cells. Careful dosing and monitoring are required to ensure that the compound does not cause harm to non-cancerous cells.
Direcciones Futuras
There are many potential future directions for research on DMNQ-NPA. One area of interest is in the development of new cancer therapies that utilize the compound's ability to induce apoptosis in cancer cells. Another potential direction is in the study of the compound's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMNQ-NPA and its potential advantages and limitations for laboratory experiments.
Métodos De Síntesis
The synthesis of DMNQ-NPA involves a series of chemical reactions that require specialized equipment and expertise. The process typically begins with the reaction of 2,3-dimethylphenylhydrazine with 2-bromoacetophenone to form 1-(2,3-dimethylphenyl)-1H-imidazole-2-yl)ketone. This intermediate compound is then reacted with thiosemicarbazide to form 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetohydrazide. Finally, the compound is reacted with 4-nitrophenyl chloroacetate to form DMNQ-NPA.
Aplicaciones Científicas De Investigación
DMNQ-NPA has been studied extensively for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is in the treatment of cancer. Studies have shown that DMNQ-NPA has the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)22-11-10-20-19(22)27-12-18(24)21-15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHHRNZKMWIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)



![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)
![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2781413.png)

![N-mesityl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781415.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)
![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)